Pyridine-2-sulfonyl chloride hydrochloride (CAS 111480-84-3), also known as 2-chlorosulfonyl-pyridinium chloride, is a highly reactive electrophilic sulfonylating agent utilized in pharmaceutical and materials synthesis . Characterized by a sulfonyl chloride group at the 2-position of a pyridine ring, it serves as the primary precursor for introducing the pyridine-2-sulfonyl moiety into complex molecules [1]. The compound is formulated as a hydrochloride salt to suppress the inherent nucleophilicity of the pyridine nitrogen, thereby preventing rapid self-condensation and hydrolysis. In procurement and process chemistry, this stable salt is prioritized for synthesizing sulfonamide-based therapeutics, such as PARP14 and kinase inhibitors, offering a reliable, weighable solid that ensures high reproducibility in coupling reactions [2].
Substituting Pyridine-2-sulfonyl chloride hydrochloride with its free base or generic benzenesulfonyl chlorides fundamentally compromises both process stability and downstream product performance. The free base of pyridine-2-sulfonyl chloride is notoriously unstable, undergoing rapid intermolecular nucleophilic attack that destroys the reagent, necessitating hazardous and variable in situ generation . Furthermore, replacing the pyridine-2-sulfonyl group with a standard benzenesulfonyl or pyridine-4-sulfonyl moiety eliminates the critical basic nitrogen at the 2-position. This nitrogen is non-interchangeable: it acts as a highly specific hydrogen bond acceptor or metal chelator in target binding and provides a pH-dependent solubility switch that generic aryl sulfonamides lack, making exact procurement of the 2-substituted hydrochloride salt essential for both manufacturability and biological efficacy [1].
The hydrochloride salt formulation drastically alters the handling profile of the reagent. While the free base of pyridine-2-sulfonyl chloride is highly unstable and prone to rapid degradation via self-condensation, the hydrochloride salt (CAS 111480-84-3) can be stored stably for months under an inert atmosphere at -20°C .
| Evidence Dimension | Storage stability and shelf-life |
| Target Compound Data | Pyridine-2-sulfonyl chloride hydrochloride (stable for months at -20°C) |
| Comparator Or Baseline | Pyridine-2-sulfonyl chloride free base (rapidly degrades, requires in situ generation) |
| Quantified Difference | Months of stable inventory vs. immediate degradation |
| Conditions | Standard laboratory storage (-20°C, inert atmosphere) |
Procuring the hydrochloride salt eliminates the need for hazardous, low-yield in situ generation, allowing for reliable bulk inventory and reproducible dosing in scale-up.
Incorporating the pyridine-2-sulfonyl moiety using this specific chloride precursor significantly alters the physicochemical properties of the resulting drug candidates. In comparative studies, pyridine-2-sulfonamide derivatives demonstrated a 50 to 60-fold increase in aqueous solubility at low pH (e.g., pH 3.0 - 5.0) compared to pH-independent analogs, directly attributable to the basic nitrogen in the 2-position [1].
| Evidence Dimension | Aqueous solubility of resulting sulfonamide derivatives |
| Target Compound Data | Pyridine-2-sulfonamide derivatives (50 to 60-fold higher solubility at pH 3-5) |
| Comparator Or Baseline | Generic pH-independent aryl sulfonamides |
| Quantified Difference | 50 to 60-fold increase in aqueous solubility |
| Conditions | Acidic aqueous media (pH 3.0 - 5.0) |
Selecting this specific sulfonyl chloride introduces a basic nitrogen that dramatically improves the solubility and formulation flexibility of downstream pharmaceutical candidates.
The exact positioning of the sulfonyl group on the pyridine ring is critical for biological activity. In HIF-1 pathway inhibitor development, derivatives synthesized from pyridine-2-sulfonyl chloride showed stronger reporter inhibition (IC50 < 5 μM) than their pyridine-4-sulfonyl positional isomers, driven by the optimal hydrogen-bonding geometry provided by the 2-substituted nitrogen[1].
| Evidence Dimension | Inhibition potency in HIF-1 reporter assays |
| Target Compound Data | Pyridine-2-sulfonyl derivatives (stronger inhibition, IC50 < 5 μM) |
| Comparator Or Baseline | Pyridine-4-sulfonyl positional isomers (weaker inhibition) |
| Quantified Difference | Superior reporter inhibition due to optimal 2-position geometry |
| Conditions | In vitro HIF-1 reporter assay |
The specific 2-position of the sulfonyl group provides unique binding geometry that cannot be replicated by 3- or 4-substituted analogs, directly driving target potency.
Utilizing the isolated hydrochloride salt in sulfonylation reactions provides highly reproducible yields when coupled with amines in the presence of an organic base (e.g., triethylamine). For instance, in the synthesis of PARP14 inhibitors, reacting the amine with 1.5 equivalents of pyridine-2-sulfonyl chloride hydrochloride in DMF yielded the desired sulfonamide efficiently without the side reactions typically associated with in situ generated free base [1].
| Evidence Dimension | Yield and reproducibility of sulfonamide coupling |
| Target Compound Data | Isolated Pyridine-2-sulfonyl chloride hydrochloride (efficient coupling with 1.5 eq) |
| Comparator Or Baseline | In situ generated free base (variable yields, high impurity profile) |
| Quantified Difference | High reproducibility and clean conversion vs. variable side reactions |
| Conditions | Standard sulfonylation with amines (DMF, Et3N, RT, 3 h) |
Using the pre-formed, stable hydrochloride salt streamlines process chemistry workflows and reduces batch-to-batch variation caused by unstable intermediates.
Pyridine-2-sulfonyl chloride hydrochloride is procured as a critical electrophile to introduce the pyridine-2-sulfonyl moiety into oncology drugs. Its stable hydrochloride form ensures reproducible sulfonylation of complex amines, directly enhancing the target binding and aqueous solubility of the resulting PARP14 and kinase inhibitors [1].
In pharmaceutical quality control, this exact compound is procured under the designation 'Vonoprazan Impurity 42 HCl'. It serves as an essential analytical reference standard for monitoring the degradation and process impurities of the API Vonoprazan, ensuring regulatory compliance .
The reagent is utilized to synthesize metal-chelating sulfonamide ligands (e.g., for Fe, Ni, and V complexes). The 2-position nitrogen is strictly required for coordinating the metal center, making this specific isomer non-interchangeable with 3- or 4-substituted analogs in coordination chemistry [2].
Irritant